Introduction: The Strategic Importance of a Substituted Pyridine
Introduction: The Strategic Importance of a Substituted Pyridine
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-4-methylpyridine
In the landscape of modern medicinal and materials chemistry, the pyridine scaffold stands as a cornerstone heterocyclic motif. Its unique electronic properties, conferred by the nitrogen heteroatom, allow for a multitude of chemical transformations and biological interactions. 2-Methoxy-4-methylpyridine (also known as 2-Methoxy-4-picoline) is a prime exemplar of a strategically functionalized pyridine, serving as a versatile and high-value intermediate in the synthesis of complex molecular architectures.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core chemical properties of 2-Methoxy-4-methylpyridine. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and its reactivity, spectroscopic signature, and synthetic utility. As Senior Application Scientists, our goal is to provide not just the "what," but the "why," empowering you to leverage this molecule's full potential in your research endeavors.
Part 1: Core Physicochemical and Structural Identity
A molecule's fundamental physical properties dictate its handling, purification, and reaction conditions. 2-Methoxy-4-methylpyridine is a clear, colorless to light yellow liquid at ambient temperature, a characteristic that simplifies its use in solution-phase chemistry.[1][2] Its relatively high boiling point suggests low volatility, while its flash point necessitates careful handling away from ignition sources.
Diagram 1: Chemical Structure of 2-Methoxy-4-methylpyridine
Caption: Structure of 2-Methoxy-4-methylpyridine.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 100848-70-2 | [1][3][4] |
| Molecular Formula | C₇H₉NO | [1][4] |
| Molecular Weight | 123.15 g/mol | [1][4] |
| Appearance | Clear, colorless to yellow liquid | [1][2] |
| Boiling Point | 152-153 °C | [3][5] |
| Density | ~1.001 g/cm³ | [3][5] |
| Flash Point | 53 °C (127.4 °F) | [3] |
| Refractive Index | 1.4990 - 1.5030 | [3] |
| Synonyms | 2-Methoxy-4-picoline |[1][2] |
Part 2: Spectroscopic Signature and Structural Elucidation
Confirming the identity and purity of an organic intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural fingerprint of 2-Methoxy-4-methylpyridine.
Causality in NMR: The electron-deficient nature of the pyridine ring deshields the ring protons, shifting them downfield. The proton at C6 (ortho to the nitrogen) is typically the most downfield. The electron-donating methoxy group at C2 and methyl group at C4 exert an opposing, shielding effect on adjacent protons.
-
¹H NMR: The spectrum is characterized by three distinct aromatic proton signals, a singlet for the methoxy group, and a singlet for the methyl group. The proton at C6 appears furthest downfield, followed by the protons at C5 and C3. The provided literature data confirms this pattern.[3]
-
¹³C NMR: The carbon atom attached to the oxygen (C2) is significantly deshielded and appears furthest downfield in the aromatic region, a direct consequence of being bonded to two electronegative atoms (N and O). The carbons of the two methyl groups appear in the upfield aliphatic region.[3]
Table 2: NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment | Source |
|---|---|---|---|---|
| ¹H | 8.02 | d, J=5.4 | H-6 | [3] |
| 6.69 | d, J=5.4 | H-5 | [3] | |
| 6.55 | s | H-3 | [3] | |
| 3.91 | s | -OCH₃ | [3] | |
| 2.28 | s | -CH₃ | [3] | |
| ¹³C | 164.40 | - | C-2 | [3] |
| 149.72 | - | C-6 | [3] | |
| 146.31 | - | C-4 | [3] | |
| 118.21 | - | C-5 | [3] | |
| 110.88 | - | C-3 | [3] | |
| 53.17 | - | -OCH₃ | [3] |
| | 20.81 | - | -CH₃ |[3] |
Part 3: Synthesis and Mechanistic Considerations
The synthesis of 2-Methoxy-4-methylpyridine is typically achieved through robust and scalable reactions, primarily nucleophilic aromatic substitution (SNAr) or O-methylation. The choice of pathway often depends on the cost and availability of the starting materials.
Diagram 2: Synthetic Pathways to 2-Methoxy-4-methylpyridine
Caption: Common synthetic routes to 2-Methoxy-4-methylpyridine.
Experimental Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This is a widely used industrial method leveraging the inherent electrophilicity of the C2 position on the pyridine ring when substituted with a good leaving group like chloride.
Principle: The reaction proceeds via a Meisenheimer-like intermediate. The highly polar aprotic solvent (DMSO) stabilizes this charged intermediate, facilitating the substitution. Sodium methoxide serves as a potent, yet economical, source of the nucleophile.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry Dimethyl Sulfoxide (DMSO).
-
Reagent Addition: Add sodium methoxide (NaOCH₃) to the solvent with stirring.
-
Substrate Addition: Slowly add 2-chloro-4-methylpyridine to the mixture. The addition is often exothermic and may require external cooling to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and quench by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 2-methoxy-4-methylpyridine.[3]
Experimental Protocol 2: Synthesis via O-Methylation
This method is valuable when starting from the corresponding pyridone tautomer, 2-hydroxy-4-methylpyridine.
Principle: The reaction is a Williamson ether synthesis. Silver carbonate acts as a base to deprotonate the hydroxyl group of the pyridone, and it also serves as a scavenger for the iodide byproduct, driving the reaction to completion. The reaction is often performed in the absence of light to prevent the decomposition of the silver salts.[3]
Step-by-Step Methodology:
-
Setup: To a stirred solution of 2-hydroxy-4-methylpyridine in a suitable solvent like chloroform in a flask protected from light, add silver carbonate (Ag₂CO₃).
-
Alkylating Agent: Add iodomethane (CH₃I) to the suspension at room temperature.
-
Reaction: Stir the reaction mixture continuously under light-avoidance conditions for an extended period (e.g., 48 hours) at room temperature.
-
Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove silver salts. Wash the filter cake with an organic solvent (e.g., ether).
-
Concentration: Concentrate the filtrate under reduced pressure at a low temperature (below 20 °C) to avoid loss of the volatile product.
-
Purification: Purify the resulting residue by column chromatography on silica gel to afford the final product as a colorless oil.[3]
Part 4: Reactivity and Synthetic Utility
The utility of 2-Methoxy-4-methylpyridine stems from the specific reactivity patterns imparted by its substituents. The methoxy group at the C2 position is a key functional handle, while the methyl group at C4 modulates the ring's electronics and provides a potential site for further functionalization.
-
As a Pharmaceutical Building Block: The pyridine nitrogen is a key pharmacophoric element, capable of forming hydrogen bonds and coordination complexes with biological targets like enzymes and receptors. This molecule provides a pre-functionalized scaffold, allowing medicinal chemists to rapidly build libraries of complex drug candidates, particularly for targeting neurological disorders.[1]
-
In Agrochemical Synthesis: It is a crucial intermediate in the formulation of modern pesticides and herbicides, where the substituted pyridine core contributes to the biological efficacy of the final active ingredient.[1]
-
In Coordination Chemistry and Materials Science: The nitrogen lone pair makes 2-Methoxy-4-methylpyridine an effective ligand for transition metals. This property is exploited in the development of novel catalysts and functional materials such as specialty polymers and coatings.[1][2]
Diagram 3: Role as a Versatile Synthetic Intermediate
Caption: Synthetic utility of 2-Methoxy-4-methylpyridine.
Part 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-Methoxy-4-methylpyridine is a flammable liquid and an irritant, requiring strict adherence to safety protocols.
Table 3: GHS Hazard and Safety Information
| Hazard Class | GHS Code | Precautionary Statement (Examples) | Source(s) |
|---|---|---|---|
| Flammable Liquid | H226 | P210: Keep away from heat, sparks, open flames. | [4] |
| Skin Irritation | H315 | P280: Wear protective gloves. | [4] |
| Serious Eye Irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [4] |
| Respiratory Irritation | H335 | P261: Avoid breathing vapors/spray. |[4] |
Handling Protocol:
-
Always handle in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.
-
Ground and bond containers when transferring to prevent static discharge.[6]
-
Ensure safety showers and eyewash stations are readily accessible.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[6]
-
Recommended storage temperature is often between 0-8 °C for long-term stability.[1][2]
Conclusion
2-Methoxy-4-methylpyridine is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable intermediate for researchers in drug discovery, agrochemistry, and material science. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is the foundation for its effective and safe application in creating the next generation of functional molecules.
References
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Chemsrc. (n.d.). 2-Methoxy-4-methylpyridine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Cusabio. (n.d.). 2-Methoxy-4-methylpyridine-3-boronicacid. Retrieved from [Link]
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